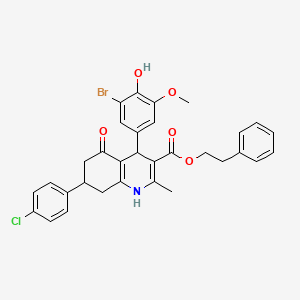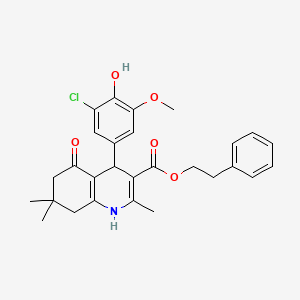![molecular formula C15H27N3O2S B11687834 2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propylpyrimidin-4(3H)-one CAS No. 423749-17-1](/img/structure/B11687834.png)
2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a dipropylaminoethyl group attached to a sulfanyl moiety, which is further connected to a pyrimidinone ring. The compound exhibits significant biological activity and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-thiouracil derivatives.
Alkylation: The 2-thiouracil derivatives are alkylated using N-(2-bromoethyl)phthalimide or N-(3-bromopropyl)phthalimide in an alkaline medium. This step provides S-monoamidoalkylation products.
Hydrolysis: The phthalimide protecting group is removed through hydrolysis, yielding the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl moiety.
Reduction: Reduction reactions can occur at the pyrimidinone ring, leading to the formation of dihydropyrimidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and sulfanyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced dihydropyrimidinone derivatives.
Substitution: Substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
- 2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-isopropyl-3H-pyrimidin-4-one
- 2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-4(3H)-pyrimidinone
Comparison:
- Structural Differences: The main differences lie in the substituents attached to the pyrimidinone ring.
- Biological Activity: Each compound exhibits unique biological activities, making them suitable for different applications.
- Uniqueness: 2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
423749-17-1 |
|---|---|
Molecular Formula |
C15H27N3O2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-[2-(dipropylamino)ethylsulfanyl]-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H27N3O2S/c1-4-7-12-13(19)16-15(17-14(12)20)21-11-10-18(8-5-2)9-6-3/h4-11H2,1-3H3,(H2,16,17,19,20) |
InChI Key |
YZPDKTLBNSCOME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCCN(CCC)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11687765.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11687766.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11687781.png)

![1,3-Dimethyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11687795.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B11687802.png)
![4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11687807.png)
![4-{(Z)-2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanoethenyl}-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11687818.png)
![3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide](/img/structure/B11687830.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B11687843.png)
![3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B11687844.png)
![1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11687850.png)
